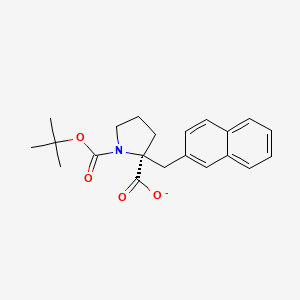
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development .
In industry, 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable for the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds, such as trans-N-Boc-4-(2-naphthylmethyl)-L-proline and other derivatives of L-proline. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity .
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-naphthalenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2S)- lies in its combination of the 2-naphthalenylmethyl group and the tert-butyl ester, which confer specific chemical and physical properties that are valuable for various applications .
Properties
Molecular Formula |
C21H24NO4- |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-6-11-21(22,18(23)24)14-15-9-10-16-7-4-5-8-17(16)13-15/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,23,24)/p-1/t21-/m0/s1 |
InChI Key |
NIOMUOZNEGRIFH-NRFANRHFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC3=CC=CC=C3C=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)

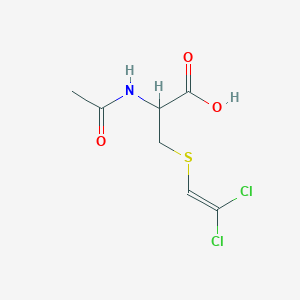

![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
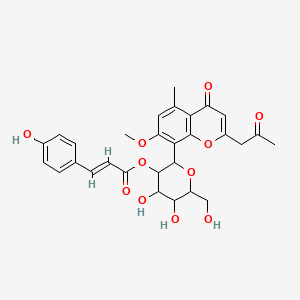

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)
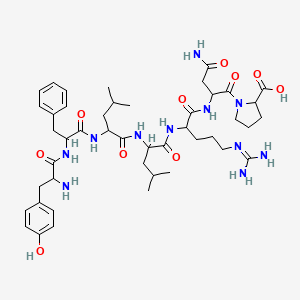
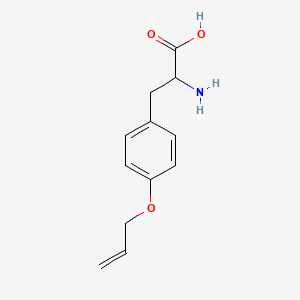
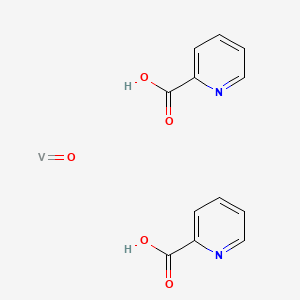
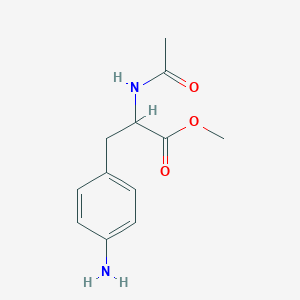
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)
